N-(4-bromo-2-fluorophenyl)-4-ethoxy-3-nitrobenzamide
Overview
Description
N-(4-Bromo-2-fluorophenyl)-4-ethoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, an ethoxy group, and a nitro group on the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-4-ethoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-ethoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Bromination: The nitrated product is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromo group at the 4-position.
Fluorination: The brominated compound is then fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 2-position.
Amidation: Finally, the intermediate product is reacted with an appropriate amine to form the benzamide structure.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination steps, and the employment of safer and more efficient fluorinating agents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo and fluorine substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-ethoxy-3-nitrobenzoic acid.
Reduction: Formation of N-(4-bromo-2-fluorophenyl)-4-ethoxy-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Bromo-2-fluorophenyl)-4-ethoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-ethoxy-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the nitro group suggests potential interactions with cellular redox systems, while the bromo and fluorine substituents may enhance binding affinity to target proteins.
Comparison with Similar Compounds
N-(4-bromo-2-fluorophenyl)-4-methoxy-3-nitrobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-chloro-2-fluorophenyl)-4-ethoxy-3-nitrobenzamide: Similar structure but with a chloro group instead of a bromo group.
N-(4-bromo-2-chlorophenyl)-4-ethoxy-3-nitrobenzamide: Similar structure but with a chloro group instead of a fluorine group.
Uniqueness: N-(4-Bromo-2-fluorophenyl)-4-ethoxy-3-nitrobenzamide is unique due to the specific combination of substituents, which can influence its reactivity and biological activity. The presence of both bromo and fluorine atoms can enhance its lipophilicity and binding interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-ethoxy-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O4/c1-2-23-14-6-3-9(7-13(14)19(21)22)15(20)18-12-5-4-10(16)8-11(12)17/h3-8H,2H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGYIVKGUQUMLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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